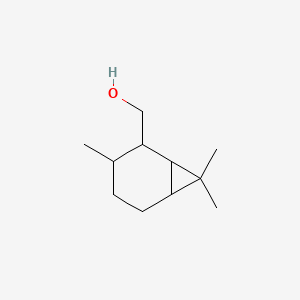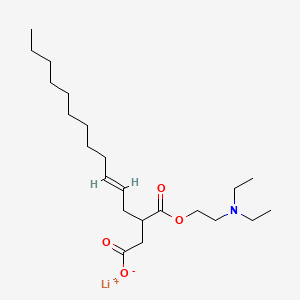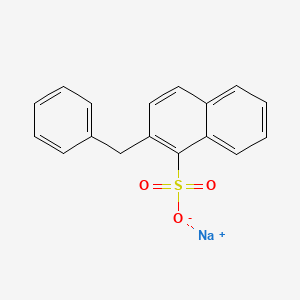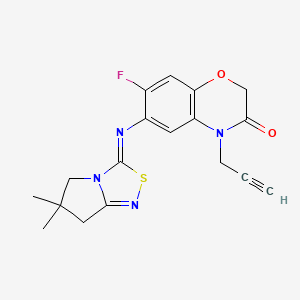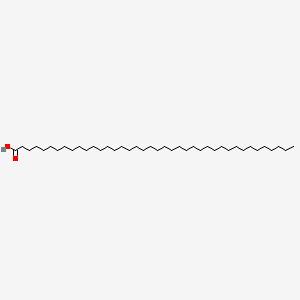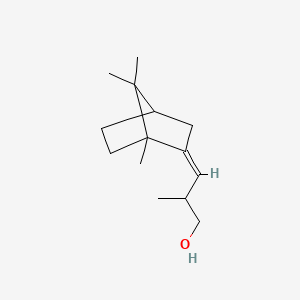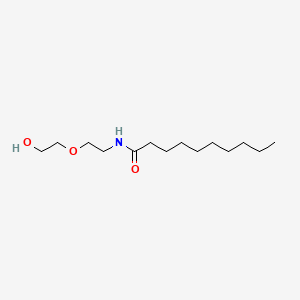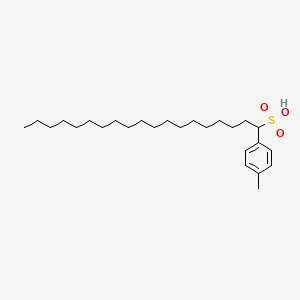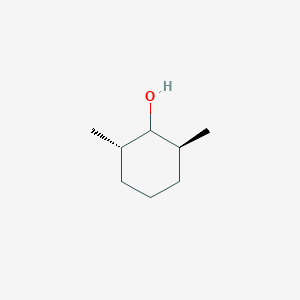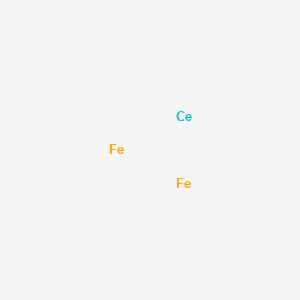
2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylprop-1-ene, also known as isobutylene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene and one of the four isomers of butylene. This compound is a colorless, flammable gas that is of considerable industrial value .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylprop-1-ene can be synthesized through several methods:
Dehydration of Tertiary Butyl Alcohol (TBA): This method involves the removal of water from TBA to produce this compound.
Catalytic Dehydrogenation of Isobutane:
Industrial Production Methods:
Steam Cracking: In this method, hydrocarbons are broken down into smaller molecules by heating them in the presence of steam. This process produces a mixture of products, including this compound.
Back-Cracking of Methyl Tert-Butyl Ether (MTBE) or Ethyl Tert-Butyl Ether (ETBE): High-purity this compound can be produced by “back-cracking” MTBE or ETBE at high temperatures and then separating the this compound by distillation from methanol.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Common reducing agents include hydrogen (H₂) in the presence of a catalyst such as palladium (Pd).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Produces compounds such as alcohols, aldehydes, and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds
Aplicaciones Científicas De Investigación
2-Methylprop-1-ene has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of polyisobutylene, a polymer used in adhesives, sealants, and lubricants.
Biology: Used in the synthesis of various organic compounds that are used in biological research.
Medicine: Used in the production of pharmaceuticals and medical devices.
Industry: Used in the production of high-octane gasoline additives such as isooctane, and in the manufacture of antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA)
Mecanismo De Acción
The mechanism of action of 2-methylprop-1-ene involves its reactivity as an alkene. The double bond in this compound makes it highly reactive in electrophilic addition reactions. In these reactions, the double bond is broken, and new bonds are formed with electrophiles. This reactivity is utilized in various chemical processes, including polymerization and alkylation .
Comparación Con Compuestos Similares
2-Methylprop-1-ene is similar to other alkenes such as:
1-Butene: A linear alkene with the formula C₄H₈.
cis-2-Butene: A geometric isomer of butene with the formula C₄H₈.
trans-2-Butene: Another geometric isomer of butene with the formula C₄H₈.
Uniqueness:
Branched Structure: Unlike the linear structure of 1-butene, this compound has a branched structure, which affects its reactivity and physical properties.
Industrial Value: this compound is of considerable industrial value due to its use in the production of high-octane gasoline additives and polymers
Propiedades
Fórmula molecular |
C12H24 |
|---|---|
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2-methylprop-1-ene |
InChI |
InChI=1S/3C4H8/c3*1-4(2)3/h3*1H2,2-3H3 |
Clave InChI |
ZGWNHIRGFLHURN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C.CC(=C)C.CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


